

# IUPAC name and synonyms for 2-Bromo-1-(4-iodophenyl)ethanone

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## Compound of Interest

**Compound Name:** 2-Bromo-1-(4-iodophenyl)ethanone

**Cat. No.:** B185315

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An In-depth Technical Guide to **2-Bromo-1-(4-iodophenyl)ethanone** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1-(4-iodophenyl)ethanone**, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

## Chemical Identity and Synonyms

The compound **2-Bromo-1-(4-iodophenyl)ethanone** is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by a variety of synonyms in commercial and academic literature.

IUPAC Name: **2-bromo-1-(4-iodophenyl)ethanone**[\[1\]](#)

CAS Number: 31827-94-8[\[1\]](#)

Synonyms:

- 2-Bromo-4'-iodoacetophenone[\[1\]](#)[\[2\]](#)
- 4-Iodophenacyl bromide[\[1\]](#)

- Acetophenone, 2-bromo-4'-iodo-[[1](#)]
- p-Iodophenacyl bromide
- 2-Bromo-1-(4-iodophenyl)ethan-1-one[[2](#)]
- NSC 83522[[1](#)]

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-1-(4-iodophenyl)ethanone** is presented in the table below, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrIO	[ <a href="#">1</a> ][ <a href="#">3</a> ]
Molecular Weight	324.94 g/mol	[ <a href="#">1</a> ][ <a href="#">3</a> ]
Appearance	Off-white to faint yellow powder or yellow to orange crystal/crystalline powder	[ <a href="#">3</a> ][ <a href="#">4</a> ]
Melting Point	70-75 °C	[ <a href="#">4</a> ]
Boiling Point	~328.7 °C	[ <a href="#">3</a> ]
Density	~2.08 g/cm <sup>3</sup>	[ <a href="#">3</a> ]
Flash Point	~152.6 °C	[ <a href="#">3</a> ]
Refractive Index	~1.649	[ <a href="#">3</a> ]
Solubility	Soluble in organic solvents such as ethanol, ketone, and dichloromethane; almost insoluble in water.	[ <a href="#">4</a> ]
Purity	≥99.0% (via HPLC)	[ <a href="#">3</a> ]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C.	

# Experimental Protocols

## Synthesis of 2-Bromo-1-(4-iodophenyl)ethanone

While a specific detailed protocol for the direct synthesis of **2-Bromo-1-(4-iodophenyl)ethanone** is not readily available in the searched literature, a general and adaptable method for the  $\alpha$ -bromination of acetophenones can be employed. The following protocol is based on the synthesis of a similar compound, 2-Bromo-1-(4-hydroxyphenyl)ethanone, and general knowledge of  $\alpha$ -bromination reactions.[5]

### Materials:

- 4-Iodoacetophenone
- Bromine ( $\text{Br}_2$ )
- Chloroform ( $\text{CHCl}_3$ )
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Saturated aqueous Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Magnesium Sulfate ( $\text{MgSO}_4$ )
- Water ( $\text{H}_2\text{O}$ )

### Procedure:

- In a round-bottom flask, dissolve 4-iodoacetophenone in chloroform at approximately  $65^\circ\text{C}$  (338 K).
- With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- After stirring for 10 minutes, slowly add a stoichiometric equivalent of bromine to the reaction mixture.
- Maintain the reaction at this temperature with stirring for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding water.
- Separate the organic layer. Extract the aqueous layer with chloroform.
- Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
- The crude **2-Bromo-1-(4-iodophenyl)ethanone** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Synthesis of Imidazo[1,2-a]pyridine Derivatives

**2-Bromo-1-(4-iodophenyl)ethanone** is a valuable intermediate in the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities.<sup>[6][7][8]</sup> The following is a representative protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.

### Materials:

- **2-Bromo-1-(4-iodophenyl)ethanone**
- Substituted 2-aminopyridine
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Ethanol

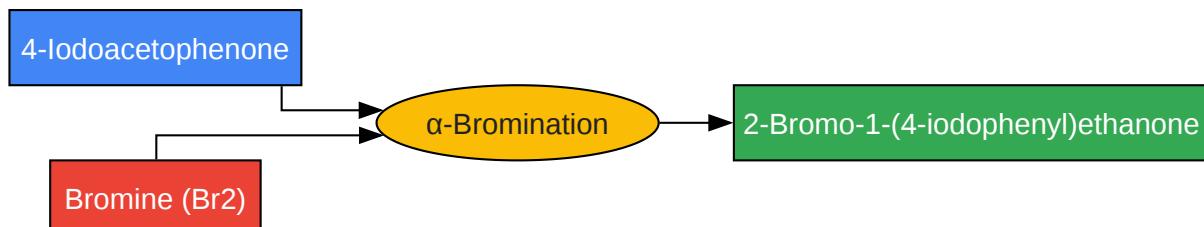
### Procedure:

- In a reaction vessel, dissolve the substituted 2-aminopyridine in ethanol.
- Add a stoichiometric equivalent of **2-Bromo-1-(4-iodophenyl)ethanone** to the solution.
- Add a slight excess of sodium bicarbonate as a base.

- Reflux the reaction mixture for several hours, monitoring the progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into cold water to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry.
- The crude product can be purified by recrystallization or column chromatography.

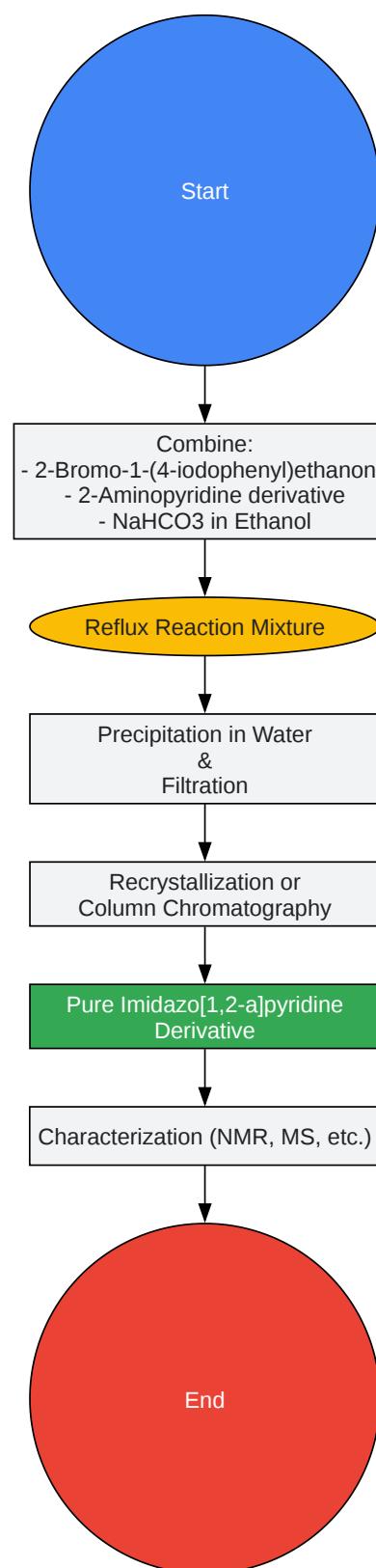
## Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the application of **2-Bromo-1-(4-iodophenyl)ethanone**.



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Caption: Synthesis of **2-Bromo-1-(4-iodophenyl)ethanone**.



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Caption: Workflow for Imidazopyridine Synthesis.

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- To cite this document: BenchChem. [IUPAC name and synonyms for 2-Bromo-1-(4-iodophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185315#iupac-name-and-synonyms-for-2-bromo-1-4-iodophenyl-ethanone>

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